N-Me-Lys(Ac)-OMe.HCl
CAS No.:
Cat. No.: VC17612648
Molecular Formula: C10H21ClN2O3
Molecular Weight: 252.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H21ClN2O3 |
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Molecular Weight | 252.74 g/mol |
IUPAC Name | methyl (2S)-6-acetamido-2-(methylamino)hexanoate;hydrochloride |
Standard InChI | InChI=1S/C10H20N2O3.ClH/c1-8(13)12-7-5-4-6-9(11-2)10(14)15-3;/h9,11H,4-7H2,1-3H3,(H,12,13);1H/t9-;/m0./s1 |
Standard InChI Key | NYSSEDFMCLOUJO-FVGYRXGTSA-N |
Isomeric SMILES | CC(=O)NCCCC[C@@H](C(=O)OC)NC.Cl |
Canonical SMILES | CC(=O)NCCCCC(C(=O)OC)NC.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Me-Lys(Ac)-OMe·HCl is characterized by three key structural modifications:
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N-Methylation at the α-Amino Position: Substitution of the α-hydrogen with a methyl group reduces hydrogen-bonding capacity and steric hindrance, influencing peptide conformation .
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Nε-Acetylation: The ε-amino group of lysine is protected with an acetyl (Ac) group, preventing unwanted side reactions during peptide elongation .
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C-Terminal Methyl Ester: The carboxyl group is esterified with methanol, enhancing solubility in organic solvents and facilitating subsequent deprotection steps .
The stereochemistry of the α-carbon remains in the L-configuration, critical for maintaining biological compatibility in therapeutic peptides .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₂₁ClN₂O₃ | |
Molecular Weight | 252.74 g/mol | |
Protection Groups | Ac (Nε), Me (α-NH₂, COOH) | |
Stereochemistry | L-configuration |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-Me-Lys(Ac)-OMe·HCl involves sequential protection, methylation, and esterification steps:
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Nε-Acetylation: Lysine’s ε-amino group is acetylated using acetic anhydride under basic conditions, achieving selective protection while leaving the α-amino group reactive .
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α-N-Methylation: The α-amino group is methylated via reductive alkylation using formaldehyde and sodium cyanoborohydride, ensuring regioselectivity .
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C-Terminal Esterification: The carboxyl group is treated with methanol in the presence of thionyl chloride (SOCl₂), forming the methyl ester .
Critical Reaction Conditions
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pH Control: Maintaining pH 7–8 during acetylation prevents over-reaction at the α-position .
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Temperature: Methylation proceeds optimally at 0–4°C to minimize side products .
Deprotection Strategies
In solid-phase peptide synthesis (SPPS), the acetyl group is retained until final deprotection using trifluoroacetic acid (TFA), while the methyl ester is hydrolyzed under mild alkaline conditions .
Applications in Peptide Chemistry
Solid-Phase Peptide Synthesis (SPPS)
N-Me-Lys(Ac)-OMe·HCl serves as a critical intermediate in SPPS for:
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Reducing Aggregation: Methylation mitigates intermolecular hydrogen bonding, minimizing peptide aggregation during synthesis .
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Enhancing Solubility: The methyl ester improves solubility in dichloromethane (DCM) and dimethylformamide (DMF), common SPPS solvents .
Therapeutic Peptide Development
The compound’s modifications are pivotal in designing peptide antagonists, such as α4β7 integrin inhibitors used in inflammatory bowel disease (IBD) therapies. For example, patent WO2017165676A1 highlights its role in synthesizing cyclic decapeptides with enhanced metabolic stability .
Comparative Analysis with Related Derivatives
Table 2: Comparison with N-Me-Lys(Boc)-OMe·HCl
Property | N-Me-Lys(Ac)-OMe·HCl | N-Me-Lys(Boc)-OMe·HCl |
---|---|---|
Molecular Formula | C₁₀H₂₁ClN₂O₃ | C₁₃H₂₇ClN₂O₄ |
Molecular Weight | 252.74 g/mol | 310.82 g/mol |
Protection Group (Nε) | Acetyl (Ac) | tert-Butoxycarbonyl (Boc) |
Deprotection Conditions | 20% TFA, 2 hrs | 95% TFA, 1 hr |
The acetyl group offers faster deprotection than Boc but provides less steric bulk, influencing peptide folding dynamics .
Challenges and Future Perspectives
Despite its utility, N-Me-Lys(Ac)-OMe·HCl presents challenges:
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Limited Commercial Availability: Sourcing remains restricted to specialized suppliers like AlphaBiopharm .
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Stability Issues: The methyl ester is prone to hydrolysis under prolonged storage, necessitating anhydrous conditions .
Future research should explore:
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Novel Protection Schemes: Developing photolabile or enzymatically cleavable groups for orthogonal deprotection.
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Biological Efficacy Studies: Assessing the impact of Nε-acetylation on peptide-receptor binding kinetics.
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